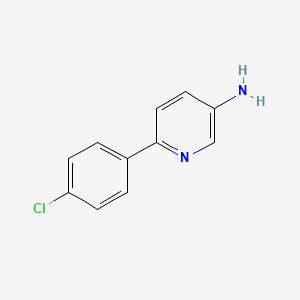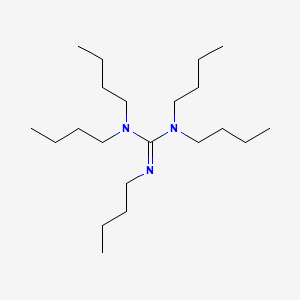![molecular formula C13H18BrNO2 B8736960 4-[3-(4-Bromophenoxy)propyl]morpholine](/img/structure/B8736960.png)
4-[3-(4-Bromophenoxy)propyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Bromophenoxy)propyl]morpholine is a chemical compound with the molecular formula C13H18BrNO2. It is a morpholine derivative where the morpholine ring is substituted with a 4-bromophenoxy-propyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Bromophenoxy)propyl]morpholine typically involves the reaction of 4-bromophenol with 3-chloropropylmorpholine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom on the phenol is replaced by the morpholine group. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4-Bromophenoxy)propyl]morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to remove the bromine atom or to modify the morpholine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: N-oxides of the morpholine ring.
Reduction: Dehalogenated or modified morpholine derivatives.
Applications De Recherche Scientifique
4-[3-(4-Bromophenoxy)propyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological pathways.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its structural features.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-[3-(4-Bromophenoxy)propyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenoxy-t-butyl-dimethylsilane: Similar in structure but with a t-butyl-dimethylsilane group instead of morpholine.
1-BOC-4-(3-bromophenoxy)piperidine: Contains a piperidine ring instead of morpholine and a BOC protecting group.
4-Bromophenol: The parent compound with a simpler structure, lacking the propyl-morpholine substitution.
Uniqueness
4-[3-(4-Bromophenoxy)propyl]morpholine is unique due to its combination of the bromophenoxy group and the morpholine ring, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C13H18BrNO2 |
|---|---|
Poids moléculaire |
300.19 g/mol |
Nom IUPAC |
4-[3-(4-bromophenoxy)propyl]morpholine |
InChI |
InChI=1S/C13H18BrNO2/c14-12-2-4-13(5-3-12)17-9-1-6-15-7-10-16-11-8-15/h2-5H,1,6-11H2 |
Clé InChI |
LAZRBTYPCRICNJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCOC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B8736879.png)


![N-(2-methylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B8736919.png)





![1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)-](/img/structure/B8736963.png)
![2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine](/img/structure/B8736965.png)

![4-Piperidinecarboxamide, 4-[(4-methylphenyl)amino]-](/img/structure/B8736971.png)

